6-Mercaptoisoquinolin-1(2H)-one
Description
6-Mercaptoisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinoline backbone substituted with a thiol (-SH) group at the 6-position and a ketone group at the 1(2H)-position.
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
6-sulfanyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7NOS/c11-9-8-2-1-7(12)5-6(8)3-4-10-9/h1-5,12H,(H,10,11) |
InChI Key |
JDXXTEUZUAMYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution at the 6-position significantly alters molecular weight, polarity, and solubility. Below is a comparative analysis of key parameters:
Key Observations :
- The thiol group in this compound increases its molecular weight compared to methyl and hydroxy analogs.
- The -SH group enhances nucleophilicity, making it more reactive in substitution reactions compared to -OH or -CH₃ .
- Unlike the hydroxyl group, the thiol group can form disulfide bonds, impacting stability and redox-sensitive applications.
Chemical Reactivity
- This compound: The thiol group participates in nucleophilic substitutions, metal coordination, and redox reactions. It may undergo oxidation to form disulfide-linked dimers, limiting shelf life without stabilizers .
- 6-Methylisoquinolin-1(2H)-one: The methyl group is inert in most reactions, favoring stability. Functionalization typically occurs at the ketone or aromatic positions .
- 6-Hydroxyisoquinolin-1(2H)-one: The hydroxyl group enables hydrogen bonding and acid-base reactivity, useful in drug design for targeting enzymes or receptors .
- 6-Bromo Derivatives : Bromine facilitates cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), enabling structural diversification for pharmaceutical intermediates .
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